2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate -

2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

Catalog Number: EVT-3647621
CAS Number:
Molecular Formula: C25H25ClN2O6
Molecular Weight: 484.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound shares the core structure of indomethacin with the target compound, 2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate. The primary difference lies in the substitution at the acetate side chain. Understanding the metabolic liabilities of this analogue informed the design of potentially more stable compounds, such as the target compound. []
  • Compound Description: These analogues were designed based on the metabolic insights gained from studying the phenethyl amide derivative of indomethacin. By incorporating polar (glycinyl) and electron-deficient (fluorophenyl, fluoropyridinyl) amide substituents, the researchers aimed to reduce metabolism at the susceptible phenethyl group. These modifications successfully shifted metabolism from the amide substituent to O-demethylation, improving the pharmacokinetic profiles of these derivatives. Furthermore, the fluorophenyl and fluoropyridinyl amide derivatives retained potent and selective COX-2 inhibition. []
  • Relevance: These compounds, along with the phenethyl amide derivative, highlight the impact of side chain modifications on the metabolic stability and pharmacological activity of indomethacin analogues. They demonstrate how strategic substitutions can modulate metabolism and potentially lead to compounds with improved pharmacokinetic properties, like the target compound, 2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate. []

2-[2-(2,4-Dichloro-5-fluorophenyl)morpholino-4-yl]ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochloride (1g)

  • Compound Description: This compound demonstrated exceptional selective COX-2 inhibitory activity with a selectivity index (SI) of 358, surpassing the SI of celecoxib (SI 214), a well-known COX-2 inhibitor. []
  • Relevance: This compound shares the same core indomethacin structure and a similar morpholine-containing ester side chain with the target compound, 2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate. The presence of a 2,4-dichloro-5-fluorophenyl substituent on the morpholine ring in compound 1g highlights the potential for modifying this region to enhance COX-2 selectivity. []

2-[2-(4-Butoxyphenyl)morpholino-4-yl]ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochloride (1f)

  • Compound Description: This compound exhibited good selective COX-2 inhibitory activity with an SI of 182, comparable to that of celecoxib (SI 214). []
  • Relevance: Similar to compound 1g, compound 1f shares a close structural resemblance to 2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate. The key difference lies in the 4-butoxyphenyl substitution on the morpholine ring. This emphasizes the influence of substitutions on the morpholine moiety on COX-2 selectivity within this class of indomethacin derivatives. []

Properties

Product Name

2-(4-morpholinyl)-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Molecular Formula

C25H25ClN2O6

Molecular Weight

484.9 g/mol

InChI

InChI=1S/C25H25ClN2O6/c1-16-20(14-24(30)34-15-23(29)27-9-11-33-12-10-27)21-13-19(32-2)7-8-22(21)28(16)25(31)17-3-5-18(26)6-4-17/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

RIOOHJIXAZLIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.